1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide
Description
1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide is a pyrazolium salt characterized by a positively charged pyrazole ring system substituted with ethyl and methyl groups, paired with an iodide counterion. The compound’s structure includes a quaternary nitrogen atom at position 1 (ethyl-substituted) and three methyl groups at positions 3, 4, and 5, creating a sterically hindered environment.
Properties
CAS No. |
20936-81-6 |
|---|---|
Molecular Formula |
C9H17IN2 |
Molecular Weight |
280.15 g/mol |
IUPAC Name |
1-ethyl-3,4,4,5-tetramethylpyrazol-1-ium;iodide |
InChI |
InChI=1S/C9H17N2.HI/c1-6-11-8(3)9(4,5)7(2)10-11;/h6H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
BUVTVHJVVYPIPI-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C(C(=N1)C)(C)C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide typically involves the reaction of 3,4,4,5-tetramethyl-4H-pyrazole with ethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The iodide ion in the compound can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions under appropriate conditions, leading to the formation of different pyrazolium salts.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other pyrazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, including ionic liquids and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Key Observations :
- For example, carboline derivatives with similar alkylation strategies (using KI) exhibit enhanced bioactivity, suggesting that alkylation patterns influence pharmacological profiles .
- Counterion Impact : The iodide counterion improves solubility in polar solvents but may reduce thermal stability relative to methanesulfonate (). This trade-off is critical for applications requiring long-term storage or high-temperature processing .
Stability and Physicochemical Properties
directly compares the stability of a methanesulfonate salt and its iodide counterpart (Table 4), revealing that iodide forms are less stable at elevated temperatures (83% remaining at 50°C vs. 100% for methanesulfonate). This trend likely extends to the target compound, where the iodide ion’s larger size and weaker lattice interactions could contribute to lower thermal resilience .
Methodological Considerations
Crystallographic tools like SHELXL and OLEX2 () are pivotal for resolving the structures of such compounds. For instance, SHELXT’s automated space-group determination aids in analyzing steric effects in heavily substituted pyrazolium salts .
Biological Activity
1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known to exhibit a wide range of pharmacological properties, making them valuable in medicinal chemistry. This article discusses the biological activity of 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide is , with a molar mass of approximately 292.13 g/mol. Its structure features a positively charged pyrazole ring stabilized by an iodide ion.
Mechanisms of Biological Activity
Pyrazole derivatives often interact with various biological targets due to their structural versatility. The mechanisms through which 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide may exert its biological effects include:
- Anti-inflammatory Activity : Similar compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Properties : Pyrazole derivatives are known to exhibit antibacterial and antifungal activities against various pathogens.
- Antioxidant Effects : Some studies suggest that pyrazole compounds can scavenge free radicals and reduce oxidative stress.
Biological Activity Data
The following table summarizes the biological activities reported for 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide and related compounds:
Case Studies
Several research studies have highlighted the biological significance of pyrazole compounds:
- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. Notably, compounds similar to 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide demonstrated promising anti-inflammatory effects comparable to standard treatments like dexamethasone .
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common bacterial strains. The results indicated that certain modifications in the pyrazole structure significantly enhanced antibacterial activity against E. coli and S. aureus .
- Antioxidant Activity Assessment : Research on related pyrazole compounds revealed their potential as antioxidants through free radical scavenging assays. The findings suggest that these compounds could mitigate oxidative stress in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
